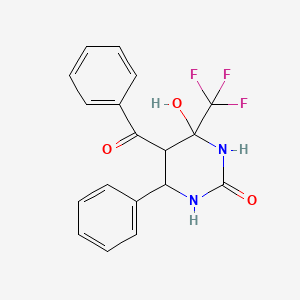![molecular formula C23H26N4O2 B11978665 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978665.png)
N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un cycle pyrazole, qui est un cycle à cinq chaînons contenant deux atomes d'azote, et d'un groupe carbohydrazide, qui est un groupe fonctionnel contenant un groupe carbonyle lié à une fraction d'hydrazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide implique généralement la réaction de condensation entre un aldéhyde et une hydrazide. La réaction est effectuée sous reflux en présence d'un catalyseur acide. Le schéma réactionnel général est le suivant :
Matériaux de départ : 2-éthoxybenzaldéhyde et 3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide.
Conditions de réaction : Le mélange réactionnel est chauffé à reflux dans un solvant approprié tel que l'éthanol ou le méthanol, avec un catalyseur acide comme l'acide chlorhydrique ou l'acide sulfurique.
Isolement du produit : Le produit est isolé par filtration et purifié par recristallisation à partir d'un solvant approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où un nucléophile remplace un groupe fonctionnel dans la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de pyrazole substitués.
Applications de la recherche scientifique
La N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs à la surface cellulaire ou à l'intérieur de la cellule.
Modification de l'expression génétique : Influence sur l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
La N’-[(E)-(2-éthoxyphényl)méthylidène]-3-(4-isobutylphényl)-1H-pyrazole-5-carbohydrazide peut être comparée à d'autres composés similaires, tels que :
- N’-[(E)-(4-éthoxyphényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-méthoxyphényl)méthylidène]-2-phénylacétohydrazide
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs substituants, ce qui peut influencer leurs propriétés chimiques et leurs activités biologiques
Propriétés
Formule moléculaire |
C23H26N4O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-4-29-22-8-6-5-7-19(22)15-24-27-23(28)21-14-20(25-26-21)18-11-9-17(10-12-18)13-16(2)3/h5-12,14-16H,4,13H2,1-3H3,(H,25,26)(H,27,28)/b24-15+ |
Clé InChI |
CIWSIWCVSVCDPG-BUVRLJJBSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)
![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)

![diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978636.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978637.png)
![ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate](/img/structure/B11978641.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11978645.png)
![4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11978649.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)
